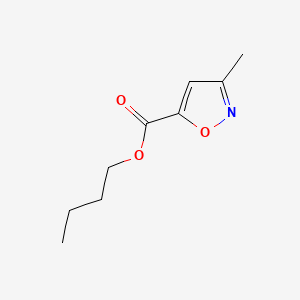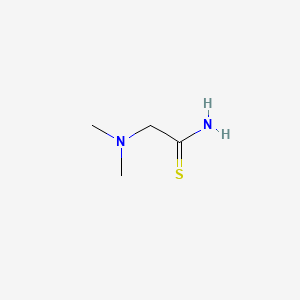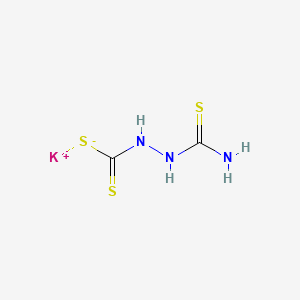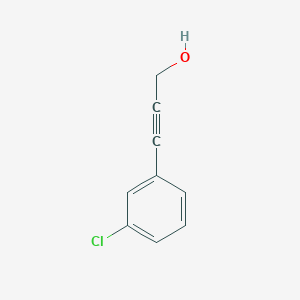
3-(3-Chlorophenyl)prop-2-yn-1-ol
Übersicht
Beschreibung
“3-(3-Chlorophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 80151-33-3 . It has a molecular weight of 166.61 .
Synthesis Analysis
The synthesis of “3-(3-Chlorophenyl)prop-2-yn-1-ol” involves a reaction with iodobenzene, PdCl2 (PPh3)2, CuI, and Et3N . The reaction mixture is stirred at room temperature under argon overnight .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)prop-2-yn-1-ol” consists of 11 heavy atoms and 6 aromatic heavy atoms . The molecule has 1 hydrogen bond acceptor and 1 hydrogen bond donor .
Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)prop-2-yn-1-ol” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.23, indicating its lipophilicity . Its water solubility is 0.263 mg/ml .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Reactivity
- The compound exhibits interesting crystal packing and stability due to weak intermolecular C—H⋯π-ring interactions, as observed in similar chalcones with chlorophenyl substituents (Jasinski et al., 2009).
Molecular Docking and Antimicrobial Activity
- The compound's derivatives have demonstrated significant antimicrobial activity, showing potential in drug development. Molecular docking simulations indicate potential applications in combating microbial resistance (Sivakumar et al., 2021).
Insights on Electronic Properties
- Density functional theory (DFT) studies on the compound reveal valuable insights into its electronic properties and chemical behavior, useful for material science applications (Adole et al., 2020).
Synthesis and Characterization of Heterocyclic Compounds
- The compound serves as a precursor for synthesizing novel heterocyclic compounds with promising antibacterial properties, contributing to pharmaceutical research (Mehta, 2016).
Applications in Nonlinear Optics
- Research on similar derivatives suggests potential applications in nonlinear optics and optoelectronics, given their significant electronic and optical properties (Shkir et al., 2018).
In Vitro Antifungal Evaluation
- Certain derivatives of the compound have shown promising in vitro antifungal activity against Candida strains, indicating potential in antifungal drug development (Lima-Neto et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWQDMZGLWMJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399057 | |
| Record name | 3-(3-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)prop-2-yn-1-ol | |
CAS RN |
80151-33-3 | |
| Record name | 3-(3-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)
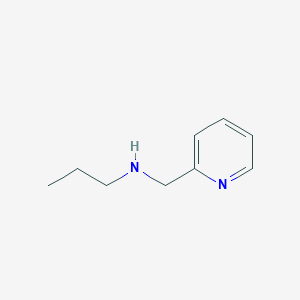
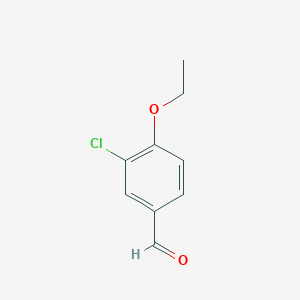
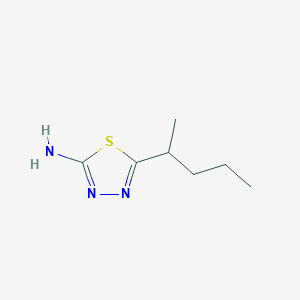
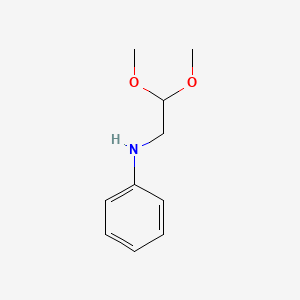
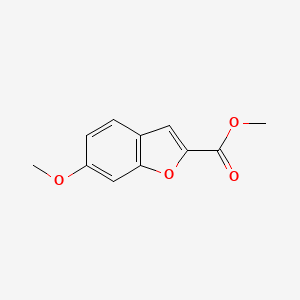
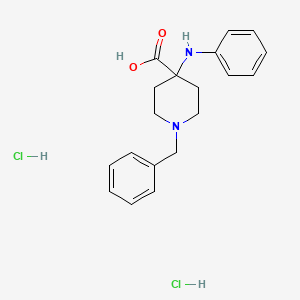
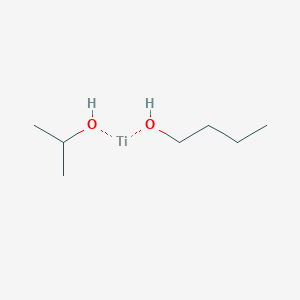
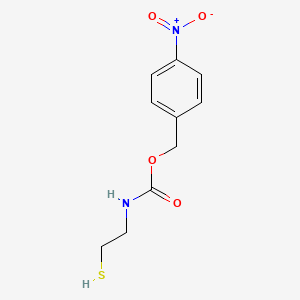
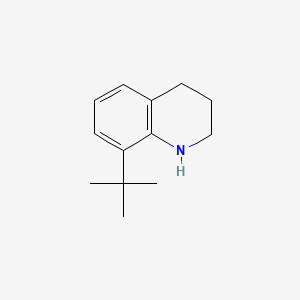
![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)
